molecular formula C8H16O4 B579150 (4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol CAS No. 19231-36-8

(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol

Cat. No.: B579150
CAS No.: 19231-36-8
M. Wt: 176.212
InChI Key: YHVUVJYEERGYNU-BJLRKGDGSA-N
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Description

(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol is a rare monosaccharide with the chemical structure 2,6-dideoxy-3-C-methyl-3-O-methyl-xylo-hexose . It is a derivative of xylose and is known for its unique structural properties, which make it an interesting subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol involves several steps. One of the primary methods includes the reaction of a precursor compound with N-bromosuccinimide to form methyl 4-O-benzoyl-6-bromo-2,6-dideoxy-3-C-methyl-3-O-methyl-α-D-xylo-hexopyranoside. This intermediate is then subjected to catalytic debenzoylation and reductive debromination to yield methyl α-D-arcanoside .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of advanced organic synthesis techniques and catalytic processes to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, acids, and halogenated compounds

Scientific Research Applications

(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: Studies have explored its role in metabolic pathways and its potential as a biomarker.

    Medicine: Research is ongoing to investigate its potential therapeutic effects and its use in drug development.

Mechanism of Action

The mechanism of action of (4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol involves its interaction with specific molecular targets and pathways. It can modulate enzymatic activities and influence metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with various enzymes involved in carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

    D-Allose: Another rare sugar with similar structural properties.

    D-Altrose: A stereoisomer of D-Allose with distinct biological activities.

    D-Idose:

Uniqueness of (4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol

This compound stands out due to its specific structural features, such as the presence of a methyl group at the 3-C position and the absence of hydroxyl groups at the 2 and 6 positions.

Properties

CAS No.

19231-36-8

Molecular Formula

C8H16O4

Molecular Weight

176.212

IUPAC Name

(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol

InChI

InChI=1S/C8H16O4/c1-5-7(10)8(2,11-3)4-6(9)12-5/h5-7,9-10H,4H2,1-3H3/t5-,6?,7+,8+/m1/s1

InChI Key

YHVUVJYEERGYNU-BJLRKGDGSA-N

SMILES

CC1C(C(CC(O1)O)(C)OC)O

Origin of Product

United States

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